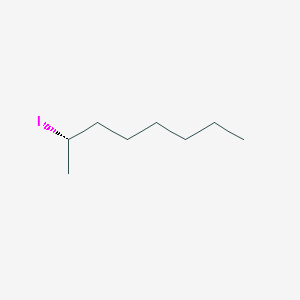
2-Iodooctane, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodooctane, (+)-: is an organic compound that belongs to the class of alkyl iodides It is characterized by the presence of an iodine atom attached to the second carbon of an octane chain
準備方法
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method for preparing 2-Iodooctane, (+)- involves the halogenation of octane. This process typically uses iodine and a suitable catalyst under controlled conditions to ensure selective iodination at the second carbon position.
Substitution Reactions: Another method involves the substitution of a leaving group (such as a bromine or chlorine atom) on 2-octanol with iodine. This can be achieved using reagents like sodium iodide in acetone.
Industrial Production Methods: Industrial production of 2-Iodooctane, (+)- often employs large-scale halogenation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions and ensure high yields.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Iodooctane, (+)- readily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, cyanide ions, and amines.
Elimination Reactions: Under basic conditions, 2-Iodooctane, (+)- can undergo elimination reactions to form alkenes. This typically involves the removal of the iodine atom and a hydrogen atom from an adjacent carbon.
Oxidation and Reduction: While less common, 2-Iodooctane, (+)- can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium hydroxide in ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Major Products Formed:
Substitution: Formation of alcohols, nitriles, and amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 2-Iodooctane, (+)- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: It serves as a substrate in various catalytic reactions, including cross-coupling reactions.
Biology and Medicine:
Radiolabeling: Due to the presence of iodine, 2-Iodooctane, (+)- can be used in radiolabeling studies to track the distribution and metabolism of compounds in biological systems.
Drug Development: It is explored as a building block in the synthesis of potential therapeutic agents.
Industry:
Material Science: 2-Iodooctane, (+)- is used in the production of specialty polymers and materials with unique properties.
Agriculture: It is investigated for use in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-Iodooctane, (+)- primarily involves its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates various chemical transformations. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the iodine atom and a hydrogen atom are removed, resulting in the formation of double bonds.
類似化合物との比較
2-Bromooctane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving group ability of bromine.
2-Chlorooctane: Contains a chlorine atom and is even less reactive than 2-Bromooctane in substitution reactions.
2-Fluorooctane: Contains a fluorine atom and is the least reactive among the halooctanes due to the strong carbon-fluorine bond.
Uniqueness of 2-Iodooctane, (+)-:
Reactivity: The presence of the iodine atom makes 2-Iodooctane, (+)- highly reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
Applications: Its unique reactivity allows for its use in a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.
特性
CAS番号 |
1809-04-7 |
|---|---|
分子式 |
C8H17I |
分子量 |
240.12 g/mol |
IUPAC名 |
(2S)-2-iodooctane |
InChI |
InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
InChIキー |
XFLOGTUFKZCFTK-QMMMGPOBSA-N |
SMILES |
CCCCCCC(C)I |
異性体SMILES |
CCCCCC[C@H](C)I |
正規SMILES |
CCCCCCC(C)I |
沸点 |
210.0 °C |
Key on ui other cas no. |
1809-04-7 |
同義語 |
[S,(+)]-2-Iodooctane |
蒸気圧 |
1.37 mmHg |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















